molecular formula C15H11N3O3 B14026062 4-(4-Carbamoyl-1H-benzoimidazol-2-yl)-benzoic acid

4-(4-Carbamoyl-1H-benzoimidazol-2-yl)-benzoic acid

Cat. No.: B14026062
M. Wt: 281.27 g/mol
InChI Key: UKWIDUMSXQQLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-CARBAMOYL-1H-1,3-BENZODIAZOL-2-YL)BENZOIC ACID is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

The synthesis of 4-(4-CARBAMOYL-1H-1,3-BENZODIAZOL-2-YL)BENZOIC ACID can be achieved through various synthetic routes. One common method involves the reaction of o-phenylenediamine with benzoic acid derivatives under specific conditions. Industrial production methods often utilize microwave-assisted processes to enhance reaction efficiency and yield .

Chemical Reactions Analysis

4-(4-CARBAMOYL-1H-1,3-BENZODIAZOL-2-YL)BENZOIC ACID undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-CARBAMOYL-1H-1,3-BENZODIAZOL-2-YL)BENZOIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-CARBAMOYL-1H-1,3-BENZODIAZOL-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-(4-CARBAMOYL-1H-1,3-BENZODIAZOL-2-YL)BENZOIC ACID can be compared with other benzimidazole derivatives, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

    Thiabendazole: An antihelmintic.

The uniqueness of 4-(4-CARBAMOYL-1H-1,3-BENZODIAZOL-2-YL)BENZOIC ACID lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

4-(4-carbamoyl-1H-benzimidazol-2-yl)benzoic acid

InChI

InChI=1S/C15H11N3O3/c16-13(19)10-2-1-3-11-12(10)18-14(17-11)8-4-6-9(7-5-8)15(20)21/h1-7H,(H2,16,19)(H,17,18)(H,20,21)

InChI Key

UKWIDUMSXQQLKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)O)C(=O)N

Origin of Product

United States

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